molecular formula C8H6BrClO3 B13431031 3-Bromo-6-chloro-2-methoxybenzoic acid

3-Bromo-6-chloro-2-methoxybenzoic acid

Cat. No.: B13431031
M. Wt: 265.49 g/mol
InChI Key: JXDNEISTHCUWQX-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-2-methoxybenzoic acid is an organic compound with the molecular formula C8H6BrClO3 It is a derivative of benzoic acid, characterized by the presence of bromine, chlorine, and methoxy functional groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-chloro-2-methoxybenzoic acid typically involves the bromination and chlorination of 2-methoxybenzoic acid. The process can be carried out using bromine and chlorine in the presence of a suitable catalyst under controlled conditions to ensure selective substitution at the desired positions on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and chlorination reactions. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-chloro-2-methoxybenzoic acid can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the bromine or chlorine atoms can be replaced by other electrophiles.

    Nucleophilic Substitution: The methoxy group can be a site for nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and catalysts such as iron(III) chloride.

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide can be used under basic conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield various substituted benzoic acids, while nucleophilic substitution can produce different methoxy derivatives.

Scientific Research Applications

3-Bromo-6-chloro-2-methoxybenzoic acid has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.

    Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-6-chloro-2-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary, but typically include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-methoxybenzoic acid: Similar structure but lacks the chlorine atom.

    3-Chloro-2-methoxybenzoic acid: Similar structure but lacks the bromine atom.

    2-Chloro-6-methoxybenzoic acid: Similar structure but with different substitution pattern.

Uniqueness

3-Bromo-6-chloro-2-methoxybenzoic acid is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and interactions in chemical and biological systems. This dual substitution pattern can provide distinct properties compared to its analogs, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C8H6BrClO3

Molecular Weight

265.49 g/mol

IUPAC Name

3-bromo-6-chloro-2-methoxybenzoic acid

InChI

InChI=1S/C8H6BrClO3/c1-13-7-4(9)2-3-5(10)6(7)8(11)12/h2-3H,1H3,(H,11,12)

InChI Key

JXDNEISTHCUWQX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1C(=O)O)Cl)Br

Origin of Product

United States

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